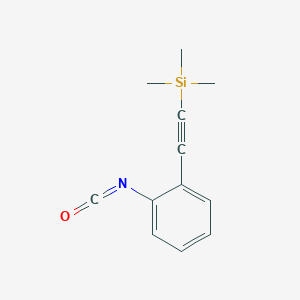

2-(Trimethylsilylethynyl)phenyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

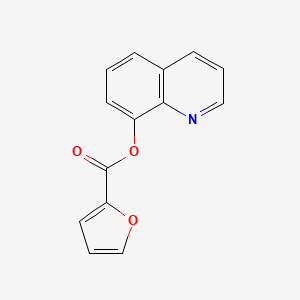

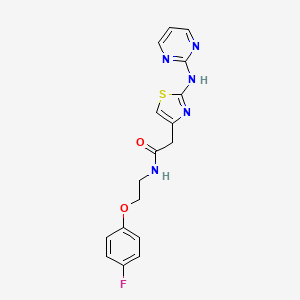

“2-(Trimethylsilylethynyl)phenyl isocyanate” is a compound that contains an isocyanate group (-NCO) and a phenyl group attached to a trimethylsilyl-ethynyl group . Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .

Molecular Structure Analysis

The molecule consists of a phenyl ring attached to the isocyanate functional group. The N=C=O linkage is nearly linear. The C=N and C=O distances are respectively 1.195 and 1.173 Å .Chemical Reactions Analysis

Characteristic of other isocyanates, it reacts with amines to give ureas . Similarly, it reacts with alcohols to form carbamates .Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

2-(Trimethylsiloxymethyl)phenyl isocyanide, closely related to 2-(Trimethylsilylethynyl)phenyl isocyanate, has been synthesized and studied for its coordination behavior and reactivity. This compound exhibits interesting coordination properties with Pt(II) and Pd(II) metal ions, leading to the formation of complexes that can be converted into benzoxazin-2-ylidene derivatives. Such coordination chemistry is pivotal for developing new materials and catalysts (Facchin et al., 2002).

Polymer Science

Research into the reactivity of isocyanates with urethanes underlines the conditions for allophanate formation, an area of significant interest in polymer chemistry. This study offers insights into the high-temperature reactions between polyisocyanates and diurethanes, shedding light on the synthesis and stability of polymers (Lapprand et al., 2005).

Organic Electronics

In the realm of organic electronics, the synthesis of trialkylsilylethynyl-functionalized tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene organic transistors has been explored. These studies are crucial for the development of high-performance organic semiconductors, with variations in side-chain substituents influencing the packing and mobility in thin films, thereby affecting device performance (Tang et al., 2008).

Catalysis

Catalytic applications have also been investigated, particularly the use of amidinato amido complexes for the cyclotrimerization of phenyl isocyanates to isocyanurates. This reaction is essential for the synthesis of thermally stable compounds, showcasing the versatility of isocyanate chemistry in catalysis (Foley et al., 2000).

Advanced Material Synthesis

Studies on the surface chemical modification of thermoplastic starch using phenyl isocyanate among other reagents demonstrate the potential for creating materials with enhanced moisture resistance. Such modifications are fundamental in developing new materials with tailored properties for specific applications (Carvalho et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-isocyanatophenyl)ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUZFUKUUWPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilylethynyl)phenyl isocyanate | |

CAS RN |

1620131-64-7 |

Source

|

| Record name | [2-(2-isocyanatophenyl)ethynyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)

![1-[2-(Benzyloxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one](/img/structure/B2799372.png)

![N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2799374.png)